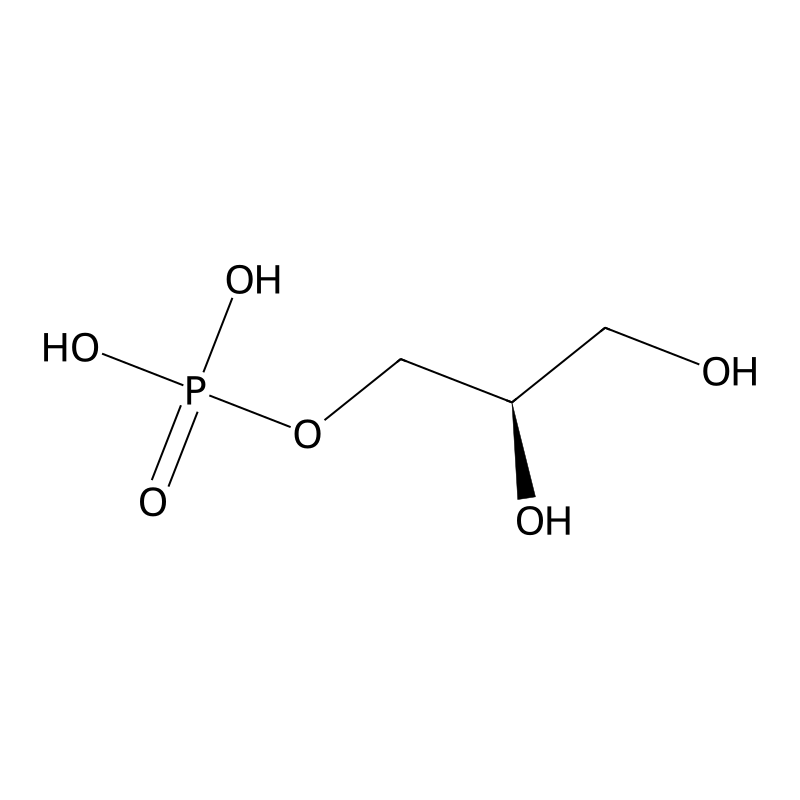

sn-Glycerol 3-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Metabolism:

G3P is a crucial intermediate in several vital metabolic pathways, including:

- Glycolysis: G3P can be converted to glyceraldehyde 3-phosphate, a key player in the energy-generating process of glycolysis .

- Gluconeogenesis: G3P can be synthesized from various precursors and serve as a starting point for the production of glucose, a vital energy source for many cells .

- Glycerophospholipid Synthesis: G3P serves as a backbone for the synthesis of glycerophospholipids, which are essential components of cell membranes .

Research Applications:

G3P's diverse roles in metabolism make it a valuable target for various research applications:

- Understanding Metabolic Diseases: Studying G3P metabolism helps researchers understand the underlying causes of metabolic disorders like diabetes and fatty liver disease .

- Drug Development: G3P pathways are potential targets for developing new drugs to treat metabolic disorders. Modulating G3P levels or its associated enzymes could offer therapeutic benefits .

- Metabolic Engineering: Researchers can manipulate G3P levels in various organisms, including microorganisms, to improve the production of desired metabolites or enhance specific metabolic pathways for industrial applications .

Future Directions:

Research on G3P continues to evolve, focusing on:

- Unraveling the finer details of G3P regulation and its interactions with other metabolic pathways.

- Developing novel tools and techniques to precisely manipulate G3P levels for therapeutic and metabolic engineering purposes.

- Investigating the potential roles of G3P in other biological processes beyond metabolism.

sn-Glycerol 3-phosphate is an organic compound with the chemical formula HOCH2CH(OH)CH2OPO32-. It is a stereoisomer of glycerol phosphate and plays a crucial role as a metabolic intermediate in various biological processes. This compound is integral to the synthesis of glycerolipids, which are essential components of cellular membranes in both eukaryotic and prokaryotic organisms. Additionally, sn-glycerol 3-phosphate is sometimes referred to as L-glycerol 3-phosphate or L-α-glycerophosphoric acid, reflecting its stereochemistry and historical nomenclature .

- Acylation: The first step in glycerolipid synthesis involves the acylation of sn-glycerol 3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase, yielding lysophosphatidic acid. This reaction is critical for forming various acyl-lipids .

- Dephosphorylation: The compound can be hydrolyzed by glycerol-1-phosphatase, regenerating glycerol and inorganic phosphate, which facilitates glycerol fermentation from glucose .

- Redox Reactions: sn-Glycerol 3-phosphate dehydrogenase catalyzes the oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate, linking it to glycolysis and energy metabolism .

sn-Glycerol 3-phosphate serves multiple biological functions:

- Lipid Metabolism: It is a precursor for the synthesis of phosphatidic acids, which are vital for membrane formation and signaling pathways.

- Energy Shuttle: In the glycerol 3-phosphate shuttle system, it helps transport reducing equivalents from the cytosol into mitochondria, thereby facilitating ATP production during cellular respiration .

- Regulatory Role: Recent studies suggest that sn-glycerol 3-phosphate may have regulatory functions in central metabolism and stress responses in mammals .

sn-Glycerol 3-phosphate can be synthesized through various methods:

- Enzymatic Reduction: Dihydroxyacetone phosphate can be reduced to sn-glycerol 3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase. This pathway is significant during glycolysis .

- Phosphorylation of Glycerol: Glycerol can be phosphorylated using glycerol kinase, which catalyzes the transfer of a phosphate group from ATP to glycerol, forming sn-glycerol 3-phosphate .

- One-Pot Enzymatic Reactions: Advanced synthetic methods involve one-pot enzymatic reactions that allow for efficient synthesis of sn-glycerol 3-phosphate from simpler precursors .

sn-Glycerol 3-phosphate has diverse applications across various fields:

- Biotechnology: It is used as a substrate in lipid biosynthesis studies and as a marker for metabolic engineering in microorganisms.

- Pharmaceuticals: Its role in cellular metabolism makes it a potential target for drug development aimed at metabolic disorders.

- Food Industry: As a metabolite found in various food products, it may influence flavor and preservation techniques.

Research has shown that sn-glycerol 3-phosphate interacts with various enzymes and metabolic pathways:

- Glycerophosphatases: These enzymes regulate the levels of sn-glycerol 3-phosphate in cells, affecting lipid metabolism and energy homeostasis .

- Acyltransferases: The interaction with acyl-CoA during lipid synthesis highlights its importance in membrane biogenesis and cellular signaling pathways .

Several compounds share structural or functional similarities with sn-glycerol 3-phosphate. Here are notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Glycerol 1-phosphate | Isomer of glycerol phosphate | Found predominantly in archaea |

| Dihydroxyacetone phosphate | Intermediate in glycolysis | Key role in energy metabolism |

| Lysophosphatidic acid | Product of acylation of sn-glycerol 3-phosphate | Important signaling molecule |

| Phosphatidic acid | Derived from sn-glycerol 3-phosphate | Precursor for various phospholipids |

sn-Glycerol 3-phosphate stands out due to its specific involvement in eukaryotic lipid biosynthesis pathways and its dual role as an energy shuttle component. Its unique stereochemistry also differentiates it from other similar compounds, particularly in metabolic contexts .

sn-Glycerol 3-phosphate was first characterized in the early 20th century during the elucidation of glycerolipid biosynthesis. Its stereochemical configuration—sn (stereospecific numbering)—was defined to distinguish it from sn-glycerol 1-phosphate, which predominates in archaeal membranes. Early studies by Emil Fischer and collaborators laid the groundwork for understanding glycerol derivatives, including phosphorylated forms critical to cellular metabolism.

Evolutionary Conservation Across Species

G3P is a conserved metabolite in bacteria, eukaryotes, and some archaea, though its membrane lipid role varies:

- Bacteria and Eukaryotes: G3P serves as the backbone for phospholipids.

- Archaea: Use sn-glycerol 1-phosphate (G1P) for ether lipids, suggesting divergent membrane evolution.

- Pathogens: Streptococci and spirochetes utilize G3P in virulence and cell wall synthesis.

Historical Research Milestones

- Enzymatic Characterization: Glycerol kinase (GlpK) and glycerol-3-phosphate dehydrogenase (GlpD/GpsA) were purified and cloned.

- Structural Biology: Crystal structures of E. coli GlpD revealed substrate binding and ubiquinone interaction sites.

- Metabolic Regulation: Discovery of the G3P shuttle system linking cytosolic NADH to mitochondrial electron transport.

Biosynthetic Routes

sn-Glycerol 3-phosphate represents a central metabolite positioned at the intersection of multiple biosynthetic pathways in cellular metabolism [6]. The compound serves as a critical building block for glycerolipid synthesis while simultaneously participating in energy metabolism and metabolic regulation [17]. Three primary biosynthetic routes contribute to sn-glycerol 3-phosphate formation in mammalian cells, each operating under distinct physiological conditions and regulatory mechanisms.

Reduction of Dihydroxyacetone Phosphate

The reduction of dihydroxyacetone phosphate represents the predominant biosynthetic route for sn-glycerol 3-phosphate formation in most cell types [1] [3]. This reaction is catalyzed by glycerol-3-phosphate dehydrogenase, an enzyme that utilizes nicotinamide adenine dinucleotide as the electron donor [10]. The enzyme exists in two distinct forms: a cytosolic isoform that reduces dihydroxyacetone phosphate to sn-glycerol 3-phosphate using reduced nicotinamide adenine dinucleotide, and a mitochondrial isoform that catalyzes the reverse reaction [11].

The cytosolic glycerol-3-phosphate dehydrogenase demonstrates remarkable catalytic efficiency, with kinetic studies revealing that the enzyme operates through a compulsory mechanism involving ordered substrate binding [22]. Research has shown that the enzyme undergoes significant conformational changes upon substrate binding, creating a caged complex that facilitates efficient hydride transfer [36]. The phosphate group of dihydroxyacetone phosphate provides substantial binding energy, contributing approximately 11.0 kilocalories per mole to transition state stabilization [8].

Structural studies of glycerol-3-phosphate dehydrogenase from Escherichia coli have revealed seven distinct conformational states of the enzyme, providing detailed insights into the catalytic mechanism [7]. The enzyme structure consists of a flavin adenine dinucleotide domain and a cap domain, with the active site located in a cleft between these domains [14]. The binding of substrate analogues induces conformational changes that are essential for catalytic activity [7].

The reduction reaction proceeds through the transfer of a hydride ion from reduced nicotinamide adenine dinucleotide to the carbonyl carbon of dihydroxyacetone phosphate [40]. This process is facilitated by specific amino acid residues within the active site that stabilize the transition state and orient the substrates for optimal electron transfer [36]. The reaction is readily reversible under physiological conditions, allowing for bidirectional flux depending on cellular energy demands [40].

Phosphorylation of Glycerol via Glycerol Kinase

The phosphorylation of glycerol represents an alternative biosynthetic route that becomes particularly important during periods of lipid catabolism [1] [5]. Glycerol kinase catalyzes the phosphorylation of glycerol using adenosine triphosphate as the phosphoryl donor, producing sn-glycerol 3-phosphate and adenosine diphosphate [1]. This pathway serves as a salvage mechanism for glycerol released during triacylglycerol hydrolysis [6].

Glycerol kinase activity is subject to complex regulatory mechanisms that vary among different organisms [5]. In Enterococcus faecalis, the enzyme is regulated by the phosphoenolpyruvate phosphotransferase system, with phosphorylation by the general phosphotransferase system protein leading to 10- to 15-fold stimulation of activity [5]. This regulatory mechanism ensures that glycerol kinase activity is coordinated with overall cellular metabolism and energy status.

The enzyme demonstrates substrate specificity for glycerol, though it can also phosphorylate dihydroxyacetone under certain conditions [25]. Research has shown that glycerol kinase can serve as a substitute for dihydroxyacetone kinase in some metabolic contexts, particularly in organisms that utilize dihydroxyacetone as a carbon source [25]. The dual functionality of glycerol kinase highlights its versatility in cellular metabolism.

Studies in various bacterial species have demonstrated that glycerol kinase plays a crucial role in glycerol metabolism under both aerobic and anaerobic conditions [5]. The enzyme activity is coordinated with other glycerol-metabolizing enzymes to ensure efficient utilization of glycerol-derived carbon sources [25]. The regulation of glycerol kinase expression responds to the availability of alternative carbon sources and the overall metabolic state of the cell [5].

Alternative Synthetic Pathways

Glyceroneogenesis represents a specialized biosynthetic pathway that synthesizes sn-glycerol 3-phosphate from non-carbohydrate precursors [9]. This pathway becomes particularly important during periods of glucose scarcity, such as fasting or low carbohydrate intake [9]. The pathway utilizes pyruvate, lactate, glutamine, and alanine as primary precursors, following the initial steps of gluconeogenesis until the formation of dihydroxyacetone phosphate [9].

The key regulatory enzyme in glyceroneogenesis is phosphoenolpyruvate carboxykinase, which catalyzes the decarboxylation of oxaloacetate to phosphoenolpyruvate [24]. This enzyme represents the first committed step of both gluconeogenesis and glyceroneogenesis [24]. Structural studies have revealed that phosphoenolpyruvate carboxykinase undergoes conformational changes during catalysis, with specific metal coordination playing a crucial role in enzyme regulation [24].

Glyceroneogenesis is particularly active in adipose tissue and liver, where it serves to maintain glycerolipid synthesis during periods of carbohydrate restriction [9]. The pathway provides a mechanism for incorporating amino acid-derived carbon into lipid synthesis, supporting the maintenance of cellular membrane integrity and energy storage [9]. Regulation of glyceroneogenesis involves multiple factors, including nutritional status, hormonal signals, and tissue-specific expression patterns [9].

The pathway also contributes to metabolic flexibility by allowing cells to maintain sn-glycerol 3-phosphate levels independent of glucose availability [9]. This capability is essential for tissues with high lipid synthesis requirements or those that must maintain membrane lipid composition under varying nutritional conditions [9]. The integration of glyceroneogenesis with other metabolic pathways demonstrates the sophisticated regulatory networks that govern cellular metabolism [9].

| Biosynthetic Route | Enzyme | Cofactor/Energy Source | Cellular Location | Regulation |

|---|---|---|---|---|

| Reduction of Dihydroxyacetone Phosphate | Glycerol-3-phosphate dehydrogenase | NADH/NADPH + H+ | Cytosol and mitochondria | Substrate availability, redox state |

| Phosphorylation of Glycerol via Glycerol Kinase | Glycerol kinase | ATP | Cytosol | Phosphoenolpyruvate phosphotransferase system |

| Glyceroneogenesis Pathway | Phosphoenolpyruvate carboxykinase (rate-limiting) | GTP (for PEPCK step) | Cytosol and mitochondria | Nutritional state, hormonal control |

Metabolic Network Integration

Position in Glycolysis and Gluconeogenesis

sn-Glycerol 3-phosphate occupies a strategic position within the glycolytic and gluconeogenic pathways, serving as both a product of glycolysis and a substrate for gluconeogenesis [4] [18]. During glycolysis, dihydroxyacetone phosphate is generated from the aldolase-catalyzed cleavage of fructose 1,6-bisphosphate, and can be subsequently reduced to sn-glycerol 3-phosphate by glycerol-3-phosphate dehydrogenase [4]. This reaction represents a branch point in glycolysis that diverts carbon flux away from energy production toward lipid synthesis [18].

The interconversion between dihydroxyacetone phosphate and sn-glycerol 3-phosphate is facilitated by the bidirectional nature of glycerol-3-phosphate dehydrogenase [10]. The direction of this reaction depends on the cellular redox state, substrate concentrations, and energy demands [17]. During periods of high glucose availability, the reduction of dihydroxyacetone phosphate to sn-glycerol 3-phosphate is favored, supporting lipid synthesis and energy storage [17].

In gluconeogenesis, sn-glycerol 3-phosphate can serve as a precursor for glucose synthesis through its oxidation to dihydroxyacetone phosphate [17]. This process is particularly important in liver and kidney, where gluconeogenesis contributes significantly to glucose homeostasis [17]. The conversion of sn-glycerol 3-phosphate to glucose involves multiple enzymatic steps and requires coordination with other gluconeogenic pathways [17].

Triose phosphate isomerase plays a crucial role in connecting sn-glycerol 3-phosphate metabolism to the main glycolytic pathway [23] [27]. This enzyme catalyzes the reversible interconversion between dihydroxyacetone phosphate and glyceraldehyde 3-phosphate, ensuring that carbon derived from sn-glycerol 3-phosphate can enter the central glycolytic pathway [27]. The enzyme operates with remarkable efficiency, performing the reaction at rates limited only by substrate diffusion [27].

Role in Glycerolipid Synthesis

sn-Glycerol 3-phosphate serves as the essential backbone for all glycerolipid synthesis in mammalian cells [12] [13]. The initial step in glycerolipid biosynthesis involves the acylation of sn-glycerol 3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase, producing lysophosphatidic acid [13]. This reaction represents the rate-limiting step in glycerolipid synthesis and is subject to complex regulatory mechanisms [28].

Four distinct isoforms of glycerol-3-phosphate acyltransferase have been identified in mammals, each with specific subcellular localizations and regulatory properties [12] [28]. Glycerol-3-phosphate acyltransferase 1 and 2 are localized to the mitochondrial outer membrane, while glycerol-3-phosphate acyltransferase 3 and 4 are found in the endoplasmic reticulum [28] [29]. Each isoform contributes differentially to triacylglycerol synthesis depending on the tissue type and metabolic conditions [29].

The conversion of sn-glycerol 3-phosphate to lysophosphatidic acid initiates the Kennedy pathway for phospholipid synthesis [33]. Following the initial acylation, lysophosphatidic acid undergoes further acylation at the sn-2 position to form phosphatidic acid [13]. Phosphatidic acid then serves as a precursor for both phospholipids and triacylglycerols, depending on the subsequent enzymatic modifications [13].

Research has demonstrated that glycerol-3-phosphate acyltransferase activity is tightly regulated by transcriptional mechanisms involving sterol regulatory element-binding protein-1c and peroxisome proliferator-activated receptor gamma [28]. These transcription factors respond to nutritional status and hormonal signals, ensuring that glycerolipid synthesis is coordinated with overall metabolic demands [28]. The regulation of glycerol-3-phosphate acyltransferase expression plays a crucial role in metabolic diseases, including obesity and insulin resistance [29].

Connection to Fatty Acid Metabolism

The relationship between sn-glycerol 3-phosphate and fatty acid metabolism involves complex regulatory interactions that coordinate lipid synthesis and oxidation [20] [31]. sn-Glycerol 3-phosphate availability directly influences the partitioning of fatty acids between oxidation and esterification pathways [20]. When sn-glycerol 3-phosphate levels are high, fatty acids are preferentially directed toward triacylglycerol synthesis rather than oxidation [20].

Glycerol-3-phosphate acyltransferase 1 plays a particularly important role in incorporating newly synthesized fatty acids into triacylglycerols [20]. Studies using knockout mice have demonstrated that glycerol-3-phosphate acyltransferase 1, but not glycerol-3-phosphate acyltransferase 4, is required for the incorporation of de novo synthesized fatty acids into storage lipids [20]. This functional specialization highlights the sophisticated regulation of fatty acid metabolism [20].

The competition between fatty acid oxidation and esterification is mediated by the availability of sn-glycerol 3-phosphate and the activity of glycerol-3-phosphate acyltransferases [17]. During periods of high glucose availability, increased sn-glycerol 3-phosphate production promotes fatty acid esterification and reduces oxidation [17]. Conversely, when sn-glycerol 3-phosphate levels are low, fatty acids are more likely to undergo oxidation for energy production [17].

Research has shown that the regulation of sn-glycerol 3-phosphate metabolism can significantly impact whole-body energy balance [17]. Overexpression of glycerol-3-phosphate phosphatase, which reduces sn-glycerol 3-phosphate levels, leads to enhanced fatty acid oxidation and improved metabolic health in animal models [17]. These findings underscore the central role of sn-glycerol 3-phosphate in coordinating fatty acid metabolism [17].

Glycerol-3-Phosphate Shuttle System

The glycerol-3-phosphate shuttle represents a critical mechanism for transferring reducing equivalents from the cytosol to the mitochondrial electron transport chain [11] [38]. This system becomes particularly important in tissues with high glycolytic activity, such as skeletal muscle and brain, where cytosolic reduced nicotinamide adenine dinucleotide must be reoxidized to maintain glycolytic flux [11].

The shuttle operates through the coordinated action of two glycerol-3-phosphate dehydrogenase isoforms [11]. The cytosolic enzyme reduces dihydroxyacetone phosphate to sn-glycerol 3-phosphate using reduced nicotinamide adenine dinucleotide, while the mitochondrial enzyme oxidizes sn-glycerol 3-phosphate back to dihydroxyacetone phosphate using flavin adenine dinucleotide as the electron acceptor [11] [38].

The mitochondrial glycerol-3-phosphate dehydrogenase is embedded in the outer surface of the inner mitochondrial membrane, allowing direct transfer of electrons to the electron transport chain [32]. The enzyme reduces flavin adenine dinucleotide to its reduced form, which then transfers electrons to coenzyme Q, entering the electron transport chain at complex III [38]. This arrangement allows for efficient energy conservation while maintaining cytosolic reducing equivalent balance [32].

Studies have revealed that the glycerol-3-phosphate shuttle can produce reactive oxygen species under certain conditions [32]. The rate of superoxide production by mitochondrial glycerol-3-phosphate dehydrogenase depends on substrate concentrations, calcium levels, and the presence of electron transport chain inhibitors [32]. The enzyme produces superoxide approximately equally toward both sides of the mitochondrial inner membrane, suggesting that the ubiquinone-binding pocket is the primary site of reactive oxygen species generation [32].

| Metabolic Pathway | Connection Type | Key Intermediates | Physiological Role |

|---|---|---|---|

| Glycolysis | Product formation | Dihydroxyacetone phosphate | Energy production, carbon flux |

| Gluconeogenesis | Substrate provision | Oxaloacetate, phosphoenolpyruvate | Glucose production from non-carbohydrate sources |

| Glycerolipid Synthesis | Starting material | Lysophosphatidic acid, phosphatidic acid | Membrane lipid and storage lipid synthesis |

| Fatty Acid Metabolism | Regulatory interaction | Fatty acyl-CoA, triacylglycerol | Energy storage and mobilization |

| Glycerol-3-phosphate Shuttle | Electron transport | NADH/FADH2 | Cytosolic NADH reoxidation |

Catabolism and Turnover

Hydrolysis via Glycerol-3-Phosphate Phosphatase

The hydrolysis of sn-glycerol 3-phosphate by glycerol-3-phosphate phosphatase represents a recently discovered catabolic pathway that plays a crucial role in metabolic regulation [17] [18]. This enzyme, previously identified as phosphoglycolate phosphatase with uncertain physiological function, actually functions as a glycerol-3-phosphate phosphatase under physiological conditions [17]. The enzyme belongs to the haloacid dehalogenase superfamily and catalyzes the direct hydrolysis of sn-glycerol 3-phosphate to glycerol and inorganic phosphate [19].

Glycerol-3-phosphate phosphatase activity provides a mechanism for controlling cellular sn-glycerol 3-phosphate levels, thereby regulating multiple metabolic pathways [17] [18]. The enzyme expression varies among different tissues and responds to nutritional status, suggesting tissue-specific roles in metabolic homeostasis [17]. High expression levels are found in tissues with active lipid metabolism, where the enzyme may serve to prevent excessive lipid accumulation [18].

Research has demonstrated that glycerol-3-phosphate phosphatase activity influences glycolysis, gluconeogenesis, lipid synthesis, and fatty acid oxidation [17]. Overexpression of the enzyme reduces glucose-stimulated insulin secretion in pancreatic beta cells while protecting against glucose toxicity [17]. In hepatocytes, increased glycerol-3-phosphate phosphatase expression enhances fatty acid oxidation and reduces glucose production from glycerol [17].

The regulatory role of glycerol-3-phosphate phosphatase extends to cellular redox balance and mitochondrial energy metabolism [17] [18]. By controlling sn-glycerol 3-phosphate availability, the enzyme modulates the glycerol-3-phosphate shuttle activity and influences the transfer of reducing equivalents to mitochondria [18]. This regulation may serve as a protective mechanism against oxidative stress by preventing excessive electron transfer to the mitochondrial electron transport chain [18].

Conversion to Lysophosphatidic Acid

The conversion of sn-glycerol 3-phosphate to lysophosphatidic acid represents the initial step in glycerolipid biosynthesis and a major route for sn-glycerol 3-phosphate utilization [12] [13]. This reaction is catalyzed by glycerol-3-phosphate acyltransferases, which transfer a fatty acyl group from acyl-coenzyme A to the sn-1 position of sn-glycerol 3-phosphate [28]. The resulting lysophosphatidic acid serves as an intermediate in both phospholipid and triacylglycerol synthesis [13].

The four mammalian glycerol-3-phosphate acyltransferase isoforms exhibit distinct substrate preferences and regulatory properties [28] [29]. Glycerol-3-phosphate acyltransferase 1 and 2, localized to mitochondrial membranes, preferentially utilize saturated and monounsaturated fatty acyl-coenzyme A substrates [28]. In contrast, glycerol-3-phosphate acyltransferase 3 and 4, found in the endoplasmic reticulum, show broader substrate specificity [29].

The regulation of lysophosphatidic acid formation involves multiple mechanisms, including transcriptional control, post-translational modification, and allosteric regulation [28]. Sterol regulatory element-binding protein-1c serves as a key transcriptional regulator of glycerol-3-phosphate acyltransferase 1 expression, responding to insulin signaling and nutritional status [28]. Peroxisome proliferator-activated receptor gamma regulates glycerol-3-phosphate acyltransferase 3 expression in adipose tissue [29].

Lysophosphatidic acid produced from sn-glycerol 3-phosphate serves multiple functions beyond lipid synthesis [37]. The compound acts as a signaling molecule involved in cell growth, survival, and angiogenesis [37]. Dysregulation of lysophosphatidic acid metabolism has been implicated in various pathological conditions, including cancer and metabolic disorders [37]. The balance between lysophosphatidic acid formation and degradation is tightly controlled by specific phosphatases that hydrolyze the compound to monoacylglycerols [37].

Oxidation to Dihydroxyacetone Phosphate

The oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate represents a reversible catabolic pathway that plays important roles in energy metabolism and metabolic regulation [21] [22]. This reaction can be catalyzed by two distinct enzymes: glycerol-3-phosphate dehydrogenase, which uses nicotinamide adenine dinucleotide as the electron acceptor, and glycerol-3-phosphate oxidase, which uses molecular oxygen [21].

Glycerol-3-phosphate oxidase catalyzes the direct oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate using molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct [21]. This enzyme is particularly important in bacterial metabolism, where it provides a mechanism for rapid reoxidation of the glycerol-3-phosphate pool under aerobic conditions [5]. The enzyme employs flavin adenine dinucleotide as a cofactor and belongs to the family of oxidoreductases acting on the hydroxyl group of the donor [21].

The mitochondrial glycerol-3-phosphate dehydrogenase represents the second major pathway for sn-glycerol 3-phosphate oxidation [32]. This enzyme is embedded in the mitochondrial inner membrane and transfers electrons directly to the electron transport chain via flavin adenine dinucleotide and coenzyme Q [32]. The enzyme plays a crucial role in the glycerol-3-phosphate shuttle, allowing for the reoxidation of cytosolic reducing equivalents [32].

Research has revealed that the oxidation of sn-glycerol 3-phosphate by mitochondrial glycerol-3-phosphate dehydrogenase can generate reactive oxygen species under certain conditions [32]. The rate of superoxide production correlates with enzyme activity and depends on substrate concentrations and the reduction state of the ubiquinone pool [32]. This finding highlights the importance of proper regulation of sn-glycerol 3-phosphate oxidation to prevent oxidative damage [32].

| Catabolic Pathway | Enzyme(s) | Products | Cellular Location | Functional Significance |

|---|---|---|---|---|

| Hydrolysis via Glycerol-3-phosphate Phosphatase | Glycerol-3-phosphate phosphatase (G3PP) | Glycerol + Inorganic phosphate | Cytosol | Metabolic detoxification, glycerol recycling |

| Conversion to Lysophosphatidic Acid | Glycerol-3-phosphate acyltransferase (GPAT1-4) | Lysophosphatidic acid + CoA | Mitochondrial outer membrane, Endoplasmic reticulum | Lipid synthesis initiation |

| Oxidation to Dihydroxyacetone Phosphate | Glycerol-3-phosphate dehydrogenase, Glycerol-3-phosphate oxidase | Dihydroxyacetone phosphate + NADH/H2O2 | Cytosol, Mitochondria | Energy production, metabolic flux control |

Glycerol-3-Phosphate Dehydrogenases (G3PDH)

Glycerol-3-phosphate dehydrogenases represent a crucial family of enzymes that catalyze the reversible redox conversion of dihydroxyacetone phosphate to sn-glycerol 3-phosphate [1]. These enzymes serve as major links between carbohydrate metabolism and lipid metabolism, functioning at the central junction of respiration, glycolysis, and phospholipid biosynthesis [2]. The enzymatic regulation of glycerol-3-phosphate dehydrogenases involves complex mechanisms that stringently control their expression and function through multitiered regulatory systems [2].

Mitochondrial G3PDH Isoforms

Mitochondrial glycerol-3-phosphate dehydrogenase represents a flavin-linked respiratory chain dehydrogenase that oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate with concurrent reduction of flavin adenine dinucleotide to FADH2 [3]. The mitochondrial isoform is embedded on the outer surface of the inner mitochondrial membrane, overlooking the cytosol, and catalyzes the oxidation of glycerol-3-phosphate while transferring electrons directly to the mitochondrial ubiquinone pool [1] [4].

The mitochondrial G3PDH isoforms exhibit distinct structural characteristics that enable their function in the glycerol-3-phosphate shuttle system. These enzymes possess a previously structurally uncharacterized class of membrane-bound dehydrogenases with unusual fold architecture [2]. The structural analysis reveals that the enzyme contains domains responsible for substrate binding and catalysis, with specific residues including Arg-54, Tyr-55, Thr-270, Thr-271, Arg-272, Arg-317, and Arg-332 mediating substrate binding [2].

Multiple mitochondrial G3PDH isoforms have been identified across different organisms. In Trypanosoma brucei, two FAD-dependent G3PDH isoforms exist: the mitochondrial G3PDH which is directly involved in G3PDH shuttle reactions, and a putative G3PDH whose function remained unknown until recent investigations [5]. The mitochondrial G3PDH is essential for the bloodstream stage of T. brucei, while in the procyclic stage the enzyme is dispensable [5].

Cytosolic G3PDH Isoforms

The cytosolic glycerol-3-phosphate dehydrogenase isoforms are NAD-dependent enzymes that consume NADH to generate glycerol-3-phosphate from dihydroxyacetone phosphate [4]. These enzymes are localized to the outer membrane of the mitochondria facing the cytosol and play a critical role in the glycerol-3-phosphate shuttle system [1]. The cytosolic G3PDH represents the rate-limiting component of the shuttle, controlling the transfer of reducing equivalents from the cytosol to mitochondria [4].

In plant cells, cytosolic G3PDH isoforms are involved in maintaining cellular redox balance and contribute to metabolic flexibility. The enzyme is particularly important during stress conditions where adjustment of the cytoplasmic NADH/NAD+ ratio is required [4]. Multiple isoforms of cytosolic G3PDH have been identified in various plant species, with differential expression patterns suggesting functional specialization [6].

The cytosolic G3PDH isoforms exhibit distinct kinetic properties and regulatory mechanisms. The enzyme shows significant activity with dihydroxyacetone phosphate as substrate, with Km values typically ranging from 12.8 to several hundred micromolar depending on the organism and specific isoform [6]. The enzyme displays optimal activity at alkaline pH values, typically around pH 9.0, and shows temperature stability up to 80°C in some thermophilic variants [7].

Structure-Function Relationships

The structure-function relationships of glycerol-3-phosphate dehydrogenases reveal sophisticated molecular mechanisms underlying their catalytic activities and regulatory properties. The mitochondrial G3PDH exhibits a complex architecture with multiple functional domains that enable its dual role in substrate oxidation and electron transfer [2]. The enzyme contains a glycerol-3-phosphate binding domain and a separate ubiquinone-binding domain, allowing for efficient coupling of substrate oxidation to the respiratory chain [2].

The active site architecture of G3PDH involves specific amino acid residues that facilitate substrate binding and catalysis. Arg-317 acts as a general base to catalyze the abstraction of a proton from glycerol-3-phosphate, initiating the dehydrogenation reaction [2]. The reduced flavin is stabilized by Lys-354, which is positioned under the isoalloxazine ring, providing additional stabilization through the backbone nitrogen of Leu-355 [2].

The cytosolic G3PDH isoforms display different structural organization compared to their mitochondrial counterparts. These enzymes typically exist as tetramers and contain distinct NAD-binding domains that confer their specific cofactor requirements [1]. The structural differences between cytosolic and mitochondrial isoforms reflect their distinct cellular roles and regulatory mechanisms.

Plant G3PDH isoforms exhibit unique structural features that distinguish them from animal enzymes. The plastidic G3PDH contains an N-terminal chloroplast targeting signal peptide that is essential for proper subcellular localization [6]. The mature enzyme shows significant structural differences from cytosolic isoforms, with only about 30% sequence identity at the amino acid level [6].

Transcriptional Regulation Mechanisms

The transcriptional regulation of glycerol-3-phosphate dehydrogenases involves complex mechanisms that respond to metabolic demands and environmental conditions. The regulation occurs at multiple levels, including transcriptional control, post-transcriptional modifications, and epigenetic mechanisms [8] [9].

In mammals, the transcriptional regulation of G3PDH shows tissue-specific patterns and developmental dependence. The brown adipose tissue of different inbred mouse strains shows varying levels of G3PDH expression, with some strains containing twice as much enzyme activity per milligram protein as others [8]. This strain difference is developmentally dependent, appearing only after 25-30 days postpartum [8].

The mechanism of G3PDH transcriptional regulation involves at least two genes, one of which is linked to the Gdc-1 structural locus on chromosome 15 [8]. Higher rates of enzyme synthesis are determined by elevated levels of G3PDH mRNA, and cold stress increases G3PDH mRNA levels in all examined strains [8]. The tissue-specific differential G3PDH gene expression is regulated by adjusting the abundance of its mRNA at the post-transcriptional level [9] [10].

In plants, the transcriptional regulation of G3PDH isoforms shows distinct patterns related to tissue development and metabolic demands. The plastidic G3PDH gene is expressed in all tissues examined, but its transcript is particularly abundant in developing siliques and flowers [6]. This expression pattern reflects the metabolic demands for glycerol-3-phosphate in rapidly growing tissues where phospholipid synthesis is active.

Glycerol Kinase Systems

Glycerol kinase represents a crucial phosphotransferase enzyme that catalyzes the transfer of phosphate from ATP to glycerol, forming glycerol 3-phosphate [11]. This enzyme serves as the primary entry point for glycerol into metabolic pathways and is subject to sophisticated regulatory mechanisms that control glycerol utilization in response to cellular energy status and carbon source availability.

Enzymatic Mechanisms

The enzymatic mechanism of glycerol kinase involves the ATP-dependent phosphorylation of glycerol to yield glycerol 3-phosphate and ADP [11]. The enzyme adopts a ribonuclease H-like fold consisting of an alpha-beta 2-layer sandwich structure and typically functions as a homodimer [11]. The catalytic mechanism requires magnesium ions for optimal activity and shows distinct kinetic properties that vary among different organisms.

Recent characterization of glycerol kinase from extremophilic organisms has revealed unique enzymatic mechanisms. The Haloferax volcanii glycerol kinase exhibits positive cooperativity for glycerol, ATP, and magnesium, with Hill coefficients averaging n = 2 for these substrates [12]. This cooperative behavior represents a previously unobserved phenomenon in glycerol kinases and suggests sophisticated allosteric regulation mechanisms.

The enzyme demonstrates remarkable substrate specificity for glycerol and shows distinct kinetic parameters depending on the source organism. Human glycerol kinase exhibits a Km value of 5.022 μM for glycerol, 0.767 mM for ATP, and 0.223 mM for phosphoenolpyruvate [13]. The enzyme requires K+ and Mg2+ ions for optimal activity, with preferred concentrations of 40 mM and 2.0 mM respectively [13].

The glycerol kinase from H. volcanii shows unique properties including resilience to organic solvents, high temperatures, and extreme salinity conditions [12]. The enzyme exhibits sigmoidal kinetics with dissociation constants of 1.6 mM for ATP, 1.44 mM for glycerol, and 0.089 mM for Mg2+ [12]. These properties make it particularly suitable for biotechnological applications under harsh environmental conditions.

Regulatory Control Points

The regulatory control of glycerol kinase systems involves multiple mechanisms that integrate cellular energy status with carbon source availability. The primary regulatory mechanisms include allosteric inhibition by metabolic effectors, transcriptional control by specific regulators, and post-translational modifications that modulate enzyme activity [14].

Allosteric regulation of glycerol kinase involves inhibition by fructose 1,6-bisphosphate and enzyme IIIglc of the phosphoenolpyruvate:glucose phosphotransferase system [14] [15]. These allosteric effectors display V-system regulation that allows efficient control independent of substrate concentration changes. The inhibition by both effectors is strongly pH-dependent, with maximal inhibition occurring at approximately pH 6.5 [15].

The transcriptional regulation of glycerol kinase involves the GlpR repressor system and cAMP-CRP complex [14]. In Escherichia coli, GlpR represses glycerol utilization by binding to the promoters of glycerol kinase and other glycerol metabolism genes [14]. The system uses glycerol-3-phosphate rather than glycerol as the effector to induce expression of glycerol metabolism genes, creating a sophisticated feedback mechanism.

The phosphotransferase system mediated regulation provides an additional layer of control over glycerol kinase activity. The unphosphorylated form of enzyme IIIglc inhibits glycerol kinase activity, while the phosphorylated form does not [15]. This mechanism allows glucose to control glycerol utilization through the modulation of enzyme IIIglc phosphorylation status.

Genetic analysis has revealed that fructose 1,6-bisphosphate inhibition of glycerol kinase is the quantitatively dominant allosteric regulatory mechanism for control of glycerol utilization in vivo [14]. Glucose is unable to control glycerol utilization in the absence of this inhibition, demonstrating the critical importance of this regulatory mechanism.

Glycerol-3-Phosphate Phosphatase (G3PP)

Glycerol-3-phosphate phosphatase represents a recently discovered mammalian enzyme that directly hydrolyzes glycerol-3-phosphate to glycerol [16] [17]. This enzyme, previously known as phosphoglycolate phosphatase with uncertain physiological function, has been identified as a specific G3PP that plays pivotal roles in metabolic regulation and cellular homeostasis.

Discovery of Mammalian G3PP

The discovery of mammalian glycerol-3-phosphate phosphatase challenged the long-standing belief that mammalian cells do not possess an enzyme capable of directly hydrolyzing glycerol-3-phosphate [16]. Earlier studies had suggested that glycerol could be formed via non-lipolytic pathways during glycolysis, with 15-20% of plasma glycerol potentially derived from non-adipose tissue sources [18] [19].

The identification of G3PP involved the characterization of a previously described phosphoglycolate phosphatase that showed unexpected activity toward glycerol-3-phosphate [16]. Purified recombinant murine PGP showed activity with glycerol-3-phosphate with a Km of 1.29 mM and kcat of 0.1 s-1 [16] [17]. The enzyme showed specific activity of approximately 100 nmol/min/mg protein with glycerol-3-phosphate, while activity toward other related substrates was much lower [16].

The functional characterization revealed that this enzyme acts as a specific G3PP under physiological conditions, particularly at elevated glucose levels [18]. The overexpressed human PGP in cell extracts showed similar Km values for glycerol-3-phosphate as the purified murine enzyme, confirming the conservation of this enzymatic activity across mammalian species [16].

The discovery has significant implications for understanding mammalian metabolism, as it reveals a previously unrecognized pathway for glycerol-3-phosphate metabolism that directly connects to glycerol homeostasis and lipid metabolism [16] [17]. This finding explains earlier observations of glycerol production from glucose in ischemic tissues and provides a molecular basis for non-lipolytic glycerol formation.

Catalytic Mechanisms

The catalytic mechanism of glycerol-3-phosphate phosphatase involves the hydrolysis of the phosphate ester bond in glycerol-3-phosphate to produce glycerol and inorganic phosphate [16] [20]. The enzyme belongs to the haloacid dehalogenase superfamily and utilizes a conserved catalytic mechanism involving an aspartyl-phosphate intermediate [20].

Detailed kinetic analysis has revealed that phosphate hydrolysis proceeds via an aspartyl-phosphate intermediate, with X-ray crystallography showing that protein active site conformational changes are required for catalytic competency [20]. The enzyme exhibits complex kinetic behavior with pH-dependent changes in the rate-limiting step [20].

The chemical mechanism involves both formation and decay of the aspartyl-phosphate intermediate being partially rate-limiting below pH 7.0, while a conformational change preceding catalysis becomes rate-limiting above pH 7.0 [20]. No ionizable groups are rate-limiting from pH 5.5 to 9.5, consistent with the pKa values of the catalytic aspartate residues [20].

The enzyme shows substrate specificity for glycerol-3-phosphate while maintaining some activity toward related phosphate esters. The specificity profile indicates that G3PP can also hydrolyze phosphoglycolate, phospholactate, and phosphoerythronate, suggesting a broader role in phosphate ester metabolism [21]. However, the physiological significance of these alternative substrates remains to be fully elucidated.

Tissue-Specific Expression Patterns

The tissue-specific expression of glycerol-3-phosphate phosphatase shows remarkable variation that reflects the diverse metabolic roles of this enzyme [17] [22]. Expression analysis at both mRNA and protein levels reveals that G3PP is apparently ubiquitous, being detected in all tissues examined, with particularly high expression in testis, followed by heart, skeletal muscle, and islet tissue [17].

The liver, kidney, intestine, and visceral white adipose tissue show relatively low G3PP expression, which likely reflects the metabolic demands of these tissues for glycerol-3-phosphate supply for gluconeogenesis and lipogenesis [17]. The high expression in heart and skeletal muscle possibly ensures prevention of toxic lipid accumulation in these fat-burning tissues [17].

The nutritional regulation of G3PP expression demonstrates sophisticated metabolic adaptation mechanisms. G3PP mRNA and protein levels are inversely regulated in white adipose tissue versus brown adipose tissue under fed and fasted states [17]. Under fasting conditions, elevated G3PP in white adipose tissue ensures glycerol supply into circulation rather than glycerol reincorporation into glycerolipids for gluconeogenesis purposes [17].

The expression patterns also show response to dietary conditions, with different regulation under high-fat diet versus normal diet conditions [17]. In white adipose tissue, decreased G3PP expression under high-fat diet conditions facilitates fat storage, while in brown adipose tissue, elevated G3PP levels ensure effective fatty acid burning in mitochondria [17].

The tissue-specific expression patterns of G3PP provide insights into its physiological roles. The high expression in testis suggests involvement in male reproductive physiology, while the abundant expression in metabolically active tissues like heart and skeletal muscle indicates roles in energy metabolism and lipid homeostasis [17] [22].

Glycerol-3-Phosphate Acyltransferases (GPAT)

Glycerol-3-phosphate acyltransferases represent a diverse family of enzymes that catalyze the acylation of glycerol-3-phosphate at the sn-1 position to produce lysophosphatidic acid [23] [24]. These enzymes represent the rate-limiting step in glycerophospholipid and triacylglycerol synthesis and are subject to complex regulatory mechanisms that control lipid metabolism in response to nutritional and hormonal signals.

Isoform Diversity and Subcellular Localization

The mammalian GPAT family consists of four identified isoforms that are classified into two groups based on sequence homology and subcellular localization [24] [25]. GPAT1 and GPAT2 are mitochondrial isoforms localized to the outer mitochondrial membrane, while GPAT3 and GPAT4 are microsomal isoforms localized to the endoplasmic reticulum membrane [24] [26].

GPAT1 represents the first mammalian isoform cloned and resides in the outer mitochondrial membrane with preference for saturated long-chain acyl-CoA substrates, particularly palmitoyl-CoA [24]. The enzyme can be distinguished from other isoforms by its resistance to inactivation by N-ethylmaleimide and accounts for 30-50% of total hepatic GPAT activity [24].

GPAT2, the second mitochondrial isoform, was first recognized in liver mitochondria from GPAT1-deficient mice and also resides in the outer mitochondrial membrane [24]. Unlike GPAT1, GPAT2 is sensitive to N-ethylmaleimide inactivation and does not show preference for palmitoyl-CoA over oleoyl-CoA [24]. The enzyme shows highest expression in testis, being 50-fold higher than in other tissues [24].

GPAT3 and GPAT4 are microsomal isoforms localized to the endoplasmic reticulum and are sensitive to N-ethylmaleimide inactivation [24] [26]. These enzymes can utilize a range of saturated and unsaturated fatty acyl-CoAs of 12-20 carbons in length, with preference for 16- and 18-carbon species [24]. GPAT3 shows highest expression in visceral white adipose tissue and is significantly upregulated during 3T3-L1 adipocyte differentiation [26].

The plant GPAT family shows even greater diversity, with Arabidopsis containing eight GPAT genes that form three distinct clades [27]. These plant-specific GPATs exhibit unique properties including sn-2 regiospecificity and bifunctional acyltransferase/phosphatase activities that distinguish them from mammalian counterparts [27].

Substrate Specificity and Regioselectivity

The substrate specificity and regioselectivity of GPAT isoforms show remarkable diversity that reflects their distinct physiological roles and metabolic functions [27] [28]. The mammalian GPAT isoforms exhibit predominantly sn-1 regiospecificity, while plant GPATs show predominantly sn-2 regiospecificity, representing a fundamental difference in their catalytic mechanisms [27].

GPAT1 shows highest activity with C20:0-CoA and can accommodate C22:0 dicarboxylic acyl-CoA substrates, indicating ability to accept ω-oxidized acyl-CoAs [27]. The enzyme demonstrates clear substrate preferences that influence the fatty acid composition of synthesized phospholipids and triacylglycerols. GPAT1 activity is 10-fold higher with C20:0-CoA compared to C16:0 or C18:1 substrates [27].

The plant GPAT isoforms show distinct substrate specificities that correspond to their roles in cutin and suberin biosynthesis. GPAT4, GPAT6, and GPAT8 strongly prefer C16:0 and C18:1 ω-oxidized acyl-CoAs over unmodified or longer acyl chain substrates [27]. In contrast, suberin-associated GPAT5 can accommodate a broad chain length range of ω-oxidized and unsubstituted acyl-CoAs [27].

The regioselectivity differences between plant and mammalian GPATs have important implications for their physiological functions. The sn-2 regiospecificity of plant GPATs produces thermodynamically less stable products compared to sn-1 isoforms, which may provide recognition signals for targeting polymer precursors to specific transport and assembly processes [27].

The substrate specificity of GPAT isoforms serves as a major determinant of cutin and suberin composition in plants. The C16/C18 specificity of cutin-associated GPATs allows metabolic separation and independent control between cutin and very-long-chain cuticular wax biosynthesis [27]. This specificity pattern is reflected in the monomer composition of cutin and suberin polymers.

Transcriptional and Post-Translational Regulation

The transcriptional and post-translational regulation of GPAT isoforms involves sophisticated mechanisms that respond to nutritional, hormonal, and developmental signals [25]. The regulation occurs at multiple levels including transcriptional control by specific transcription factors, epigenetic modifications, and post-translational modifications that modulate enzyme activity.

GPAT1 transcriptional regulation is primarily controlled by sterol regulatory element-binding protein-1c (SREBP-1c), which binds to sterol regulatory elements in the GPAT1 promoter [25]. The most striking feature of GPAT1 transcription is the remarkable increase in mRNA levels during fasting and refeeding, with levels increasing more than 20-fold in mouse liver when fasted mice are refed with high-carbohydrate, fat-free diet [25].

The fasting/refeeding-induced GPAT1 mRNA increase is mediated by activation of SREBP-1c, as fasted and refed mice show corresponding changes in SREBP-1c mRNA levels [25]. Insulin plays a crucial role in this regulation, as insulin injection into streptozotocin-induced diabetic mice increases GPAT1 mRNA levels, while glucagon-mediated elevation of cAMP negatively regulates GPAT1 transcription [25].

The epigenetic regulation of GPAT1 involves DNA methylation of CpG islands flanking the sterol regulatory elements upstream of the GPAT1 promoter [25]. The remarkable increase in GPAT1 transcription from neonatal to adult liver is caused by demethylation of methylated cytidines in these CpG islands, which allows recruitment of SREBP-1c to the regulatory elements [25].

GPAT2 transcriptional regulation involves retinoic acid as a transcription factor, with both 9-cis-retinoic acid and all-trans retinoic acid activating transcriptional activity in mouse Sertoli cells [25]. The GPAT2 promoter contains predicted retinoic acid response elements and is also subject to epigenetic regulation by DNA methylation [25].

GPAT3 transcriptional regulation is controlled by peroxisome proliferator-activated receptor gamma (PPARγ), which increases GPAT3 mRNA expression in association with triacylglycerol synthesis in adipose tissues [25]. The regulation is particularly important during adipocyte differentiation, where GPAT3 mRNA increases approximately 60-fold in differentiated 3T3-L1 adipocytes [26].

Post-translational regulation of GPAT isoforms involves phosphorylation mechanisms that modulate enzyme activity. Insulin regulates GPAT1 through phosphorylation of serine residues, which increases both Vmax and Km values for substrates [25]. Conversely, AMP-activated protein kinase (AMPK) negatively regulates GPAT1 through direct phosphorylation and inactivation [25].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

57-03-4

Wikipedia

Dates

Explore Compound Types